Computed LogP of 2.2361 Distinguishes the Target from the 7-Chloro-6-nitro Regioisomer (ΔLogP +0.44) and the Dechlorinated Analog (ΔLogP +0.19)
The target compound exhibits a vendor-computed LogP of 2.2361 . This is 0.436 log units higher than the XLogP3 of 1.8 reported for the regioisomeric 7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline and 0.193 log units higher than the LogP of 2.0438 for the dechlorinated analog 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline . For comparison, the reference PNMT inhibitor 7,8-dichloro-THIQ (SK&F 64139) has a PubChem XLogP3 of 2.6 . The target occupies an intermediate lipophilicity range—more lipophilic than the regioisomer, less lipophilic than the dichloro reference compound—which directly impacts predicted blood–brain barrier partitioning and nonspecific protein binding in pharmacological assays.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.2361 (vendor-computed) |
| Comparator Or Baseline | 7-Cl-6-NO₂-THIQ: XLogP3 1.8; 2-Me-7-NO₂-THIQ: LogP 2.0438; 7,8-diCl-THIQ (SK&F 64139): XLogP3 2.6 |
| Quantified Difference | ΔLogP = +0.436 vs. 7-Cl-6-NO₂ isomer; +0.193 vs. 2-Me-7-NO₂ analog; −0.364 vs. 7,8-diCl-THIQ |
| Conditions | Vendor-computed LogP (LeYan) and PubChem XLogP3 3.0 algorithm; values are predicted, not experimentally measured. |
Why This Matters
A LogP difference exceeding 0.4 units can shift predicted CNS penetration by a meaningful margin under the widely used CNS MPO scoring paradigm, directly influencing procurement decisions for neuroscience-focused lead-optimization programs.
- [1] PubChem. 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline; CID 74787719; XLogP3-AA 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/74787719 (accessed 2026). View Source
- [2] PubChem. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline; CID 123920; XLogP3-AA 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/123920 (accessed 2026). View Source
